molecular formula C9H10N4OS B14886758 6-cyclopentyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one

6-cyclopentyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one

Cat. No.: B14886758
M. Wt: 222.27 g/mol
InChI Key: FKCNMRPPLQRJMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyclopentyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one is a heterocyclic compound that features a unique fusion of thiadiazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopentyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with suitable hydrazine derivatives in the presence of ethanol and triethylamine . The reaction conditions are carefully controlled to ensure the formation of the desired heterocyclic structure.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve high yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopentyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Mechanism of Action

The mechanism of action of 6-Cyclopentyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes like cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The compound’s structure allows it to fit into the active sites of these enzymes, thereby blocking their activity and preventing cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Cyclopentyl-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one is unique due to its specific fusion of thiadiazole and pyrimidine rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H10N4OS

Molecular Weight

222.27 g/mol

IUPAC Name

6-cyclopentylthiadiazolo[5,4-d]pyrimidin-7-one

InChI

InChI=1S/C9H10N4OS/c14-9-7-8(15-12-11-7)10-5-13(9)6-3-1-2-4-6/h5-6H,1-4H2

InChI Key

FKCNMRPPLQRJMN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=NC3=C(C2=O)N=NS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.